molecular formula C29H50N5O7PS B608062 2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium CAS No. 1256735-81-5

2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium

Cat. No.: B608062
CAS No.: 1256735-81-5
M. Wt: 643.8 g/mol
InChI Key: VARROOBCXLCOQV-UHFFFAOYSA-M
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Description

IDX-375 is a small molecule drug that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme plays a crucial role in the replication of the hepatitis C virus, making it an attractive target for antiviral therapy .

Chemical Reactions Analysis

IDX-375 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The major products formed from these reactions are typically the result of the compound’s interaction with the hepatitis C virus NS5B polymerase .

Scientific Research Applications

IDX-375 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an inhibitor of the hepatitis C virus NS5B polymerase, making it a valuable tool in the study of antiviral therapies. Additionally, IDX-375 has been used in various clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and HCV-infected patients .

Mechanism of Action

The mechanism of action of IDX-375 involves its selective inhibition of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the hepatitis C virus, and by inhibiting its activity, IDX-375 effectively disrupts the viral replication process. The compound binds to the palm domain of the NS5B polymerase, preventing the enzyme from catalyzing the synthesis of viral RNA .

Comparison with Similar Compounds

IDX-375 is unique in its selective inhibition of the hepatitis C virus NS5B polymerase. Similar compounds include other non-nucleoside inhibitors of the NS5B polymerase, such as sofosbuvir and dasabuvir. IDX-375 stands out due to its potent and selective palm-binding properties, which make it particularly effective against HCV genotypes 1a and 1b .

Biological Activity

The compound 2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate; 2-hydroxyethyl(trimethyl)azanium represents a complex structure with potential biological activities. This article aims to explore the biological activity of this compound based on available research and data.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzodiazaphosphinine moiety and pyrrolidine derivatives. Its structural complexity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₈H₃₁N₃O₇PS
Molecular Weight413.57 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Anticancer Potential

Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The benzodiazaphosphinine framework is known for its ability to interact with cellular pathways involved in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Study:
A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines including breast and lung cancers. The results demonstrated significant cell death at micromolar concentrations, suggesting that the compound may possess similar efficacy in targeting malignancies.

Antimicrobial Activity

The presence of the methanesulfonamido group suggests potential antimicrobial properties. Compounds with sulfonamide functionalities are known to exhibit antibacterial effects by inhibiting bacterial folic acid synthesis.

Research Findings:
In vitro studies have shown that sulfonamide-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Further investigations into this compound's activity against specific strains could provide insights into its potential as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. The interaction of phosphinine derivatives with neurotransmitter systems has been documented, indicating a possible role in protecting neuronal cells from oxidative stress.

Example Research:
A study focusing on phosphoramide derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures, highlighting their potential therapeutic application in neurodegenerative diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
  • Oxidative Stress Modulation: Reduction of reactive oxygen species (ROS) levels in cells.

Properties

CAS No.

1256735-81-5

Molecular Formula

C29H50N5O7PS

Molecular Weight

643.8 g/mol

IUPAC Name

2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C24H37N4O6PS.C5H14NO/c1-23(2,3)10-11-28-20(24(4,5)6)19(30)18(22(28)31)21-25-16-9-8-15(27-36(7,33)34)14-17(16)35(32,26-21)13-12-29;1-6(2,3)4-5-7/h8-9,14,20,27,29-30H,10-13H2,1-7H3,(H,25,26,32);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

VARROOBCXLCOQV-UHFFFAOYSA-M

SMILES

CC(C)(C)CCN1C(C(=C(C1=O)C2=NP(=O)(C3=C(N2)C=CC(=C3)NS(=O)(=O)C)CCO)[O-])C(C)(C)C.C[N+](C)(C)CCO

Canonical SMILES

CC(C)(C)CCN1C(C(=C(C1=O)C2=NP(=O)(C3=C(N2)C=CC(=C3)NS(=O)(=O)C)CCO)[O-])C(C)(C)C.C[N+](C)(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IDX-375;  IDX 375;  IDX375.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 2
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 3
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 4
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 5
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 6
2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium

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